molecular formula C7H4BrN3O2 B1375705 6-bromo-5-nitro-1H-indazole CAS No. 1351813-02-9

6-bromo-5-nitro-1H-indazole

Cat. No.: B1375705
CAS No.: 1351813-02-9
M. Wt: 242.03 g/mol
InChI Key: YZKXPWFCVVSHCK-UHFFFAOYSA-N
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Description

6-Bromo-5-nitro-1H-indazole (CAS 1351813-02-9) is a versatile nitro-substituted indazole derivative of significant interest in chemical and pharmaceutical research. This compound serves as a valuable synthetic intermediate and building block for the preparation of more complex molecules. Its structure incorporates both bromo and nitro functional groups on the fused benzene ring of the indazole core, making it a versatile substrate for various chemical transformations, including nucleophilic substitutions and ring-forming reactions . Indazole derivatives are prominent scaffolds in medicinal chemistry, with numerous studies exploring their biological activities . Some nitro-substituted 1H-indazoles have been investigated as potent inhibitors of nitric oxide synthase (NOS) isoforms, which are important targets in inflammation and neurological research . As a benzannulated diazole, its reactivity is characterized by the presence of two adjacent nitrogen atoms within its fused bicyclic system, which can exist in tautomeric forms . This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, referring to the provided Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKXPWFCVVSHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Bromo 5 Nitro 1h Indazole and Its Derivatives

Strategic Approaches to Indazole Scaffold Construction Relevant to 6-Bromo-5-nitro-1H-indazole

The construction of the indazole ring system is a central theme in heterocyclic chemistry, with numerous strategies developed to achieve this bicyclic structure. researchgate.netbenthamdirect.combeilstein-journals.org For derivatives like this compound, synthetic routes often commence with appropriately substituted precursors. A common method involves the nitration of 6-bromoindazole. Another key strategy is the cyclization of precursors such as substituted 2-azidobenzaldehydes.

Catalyst-Based Synthesis (Acid-Base and Transition Metal Catalysis)

Catalyst-based methods have significantly advanced the synthesis of indazoles, offering improved efficiency and selectivity. benthamdirect.comingentaconnect.com Both acid-base and transition-metal catalysts play crucial roles in modern synthetic protocols. benthamdirect.com The use of transition metals like palladium, copper, and rhodium has become particularly prevalent in the industrial production of indazole derivatives to achieve higher yields and purity. mdpi.com

Copper catalysis offers a cost-effective and efficient means for constructing the indazole core. acs.org One-pot, three-component reactions catalyzed by copper have been developed for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.orgorganic-chemistry.orgacs.org This methodology facilitates the sequential formation of C-N and N-N bonds and is tolerant of a wide range of functional groups. organic-chemistry.orgacs.org Copper(I) oxide nanoparticles have also been employed as a catalyst under ligand-free conditions in green solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.org Furthermore, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles. nih.gov A novel copper-catalyzed cascade process involving C-N coupling and intramolecular C-H amination has been reported for the synthesis of imidazo[1,2-b]indazoles. rsc.org

Table 1: Examples of Copper-Catalyzed Indazole Synthesis

ReactantsCatalyst SystemProduct TypeKey Features
2-Bromobenzaldehydes, primary amines, sodium azideCuI/TMEDA2H-IndazolesOne-pot, three-component, broad substrate scope. organic-chemistry.orgacs.org
2-Chloro/bromobenzaldehydes, primary amines, sodium azideCu₂O-NPs2H-IndazolesLigand-free, green solvent (PEG). organic-chemistry.org
o-Chlorinated arylhydrazonesCopper catalystN-Aryl-1H-indazolesIntramolecular N-arylation. nih.gov
2-(2H-Indazol-2-yl)aniline, aryl/heteroaryl/aliphatic bromideCopper catalystImidazo[1,2-b]indazolesCascade C-N coupling/C-H amination. rsc.org

This table is based on data from the text and is for illustrative purposes.

Palladium catalysis is a powerful tool for the functionalization of the indazole scaffold. mdpi.com The Suzuki-Miyaura cross-coupling reaction, in particular, is a highly effective method for forming C-C bonds by reacting a bromoindazole, such as this compound, with an organoboronic acid. rsc.orgnih.gov This reaction is known for its mild conditions and tolerance of various functional groups. nih.gov Microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles has been shown to be effective using catalysts like Pd(PPh₃)₄. researchgate.netingentaconnect.comepa.gov Optimization of reaction conditions, including the choice of palladium catalyst, base, and solvent, is crucial for achieving high yields. researchgate.netresearchgate.net For instance, Pd(dppf)Cl₂ has been identified as an effective catalyst for the coupling of 5-bromoindazoles. researchgate.net

The Suzuki-Miyaura reaction has been successfully applied to synthesize a variety of 3-aryl-1H-indazoles and C7-arylated 4-substituted 1H-indazoles. nih.govresearchgate.net However, the presence of unprotected nitrogen-rich heterocycles like indazole can sometimes inhibit the palladium catalyst, necessitating careful selection of precatalysts and reaction conditions. nih.gov

Table 2: Optimized Conditions for Suzuki-Miyaura Cross-Coupling of Bromoindazoles

Bromoindazole SubstrateBoronic AcidCatalystBaseSolventTemperatureYield
3-BromoindazolesVarious arylboronic acidsPd(PPh₃)₄Cs₂CO₃1,4-dioxane/EtOH/H₂O140 °C (Microwave)Good to Excellent researchgate.netingentaconnect.com
3-Bromo-5-amino-1H-indazoleArylboronic acidsPd(OAc)₂/RuPhosK₃PO₄Dioxane/H₂OMicrowaveGood to Excellent researchgate.net
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80 °CHigh researchgate.net
7-Bromo-4-substituted-1H-indazoles(4-Methoxyphenyl)boronic acidVarious Pd catalystsVarious basesVarious solventsOptimized conditionsModerate to Good nih.gov

This table is based on data from the text and is for illustrative purposes.

Rhodium catalysts have enabled novel and efficient routes to indazole derivatives through C-H bond functionalization. nih.govacs.orgacs.org An efficient, one-step synthesis of substituted N-aryl-2H-indazoles has been reported via the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. nih.govacs.orgacs.org This [4+1] annulation strategy is highly functional group-compatible. acs.org The reaction is initiated by the Rh(III)-catalyzed direct addition of an azobenzene (B91143) C-H bond to an aldehyde, followed by cyclization and aromatization. acs.org

Synergistic rhodium/copper catalysis has also been employed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes under redox-neutral conditions. snnu.edu.cn This method proceeds via C-H activation and C-N/N-N coupling with high efficiency. snnu.edu.cn While highly effective, a limitation of rhodium-based catalysis can be the high cost of the precious metal. acs.orgnih.gov

Metal-Free Synthetic Routes

While metal-catalyzed reactions are dominant, metal-free approaches for indazole synthesis offer advantages in terms of cost and sustainability. researchgate.net One such method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions. Additionally, a metal-free synthesis of 1H-indazoles has been developed from 2-aminoacetophenone (B1585202) oximes using methanesulfonyl chloride-mediated cyclization. researchgate.net Recent advancements also include the synthesis of 2H-indazoles from 2-((aryl/alkyl/H)ethynyl))aryltriazenes and arylsulfinic acids under visible-light irradiation without an external photocatalyst. researchgate.net

Green Chemistry Approaches in Indazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of indazoles to create more environmentally friendly processes. benthamdirect.comingentaconnect.com This includes the use of greener solvents, such as polyethylene glycol (PEG), and catalyst systems like copper(I) oxide nanoparticles that can be used under ligand-free conditions. organic-chemistry.orgacs.org

A significant development in green synthesis is the use of visible light to promote reactions. A metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene under visible light has been achieved, providing excellent yields of 2H-indazoles. rsc.orgrsc.org This photo-organic method is fast, efficient, and demonstrates a wide substrate scope. rsc.org The reaction is believed to proceed through photoisomerization of the azobenzene followed by cyclization. rsc.org

Ultrasound-Assisted Synthetic Protocols for Bromination

Ultrasound-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions and improving yields under mild conditions. researchgate.netrsc.org In the context of indazole bromination, sonication provides an efficient, metal-free approach that enhances reaction kinetics. smolecule.com

One notable protocol involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source for the C-H bond cleavage and bromination of indazoles. researchgate.netnih.gov This method facilitates site-specific bromination, typically at the C3 position, and can be completed in as little as 30 minutes. rsc.orgnih.gov The application of ultrasound is believed to improve mass transfer and accelerate the rate of radical generation, leading to significantly faster reactions compared to conventional heating methods. smolecule.com Studies have shown that this ultrasound-assisted approach is not a radical process and is compatible with a wide range of functionalized indazoles. researchgate.netrsc.orgnih.gov

Key features of this methodology include its rapid nature, mild reaction conditions, and high efficiency, with yields often ranging from 81% to 95%. smolecule.com The choice of solvent can be critical, with studies indicating ethanol (B145695) as a competent solvent for this transformation. nih.gov

Parameter Condition/Reagent Observation Reference
Bromine Source1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Efficient for C3-bromination researchgate.netnih.gov
Energy SourceUltrasound (40 kHz)Reaction completion in ~30 minutes rsc.orgnih.gov
ConditionsMild, Metal-freeHigh tolerance for various functional groups rsc.orgsmolecule.com
Typical Yields81% - 95%Demonstrates high efficiency of the protocol smolecule.com

Regioselective Introduction of Bromo and Nitro Functional Groups on the Indazole Core

The synthesis of this compound requires precise control over the regioselectivity of both bromination and nitration reactions. The electronic properties of the indazole ring and the directing effects of existing substituents are crucial factors in determining the position of electrophilic substitution.

Specific Bromination Methodologies

Achieving regioselective bromination on the indazole scaffold is a critical step. The choice of brominating agent and reaction conditions dictates the position of bromine substitution.

Direct C-H bromination offers an atom-economical approach to installing bromine atoms without the need for pre-functionalized substrates. Recent methodologies have focused on achieving high regioselectivity through C-H bond cleavage. researchgate.netnih.gov For instance, an efficient protocol for the site-specific introduction of a bromine atom at the C3 position of the indazole ring has been developed using DBDMH under ultrasound irradiation. researchgate.netrsc.org

Alternatively, direct regioselective C7-bromination of 4-substituted 1H-indazoles has been successfully achieved, demonstrating that different positions on the indazole ring can be targeted by tuning the substrate and reaction conditions. nih.govrsc.org

N-Bromosuccinimide (NBS) is a widely employed reagent for the regioselective bromination of indazoles. chim.it It is a versatile and convenient source of electrophilic bromine. Depending on the solvent and reaction conditions, NBS can be used to target different positions on the indazole ring. It is frequently used for the introduction of a bromine atom at the C3 position. chim.it

For the synthesis of precursors to this compound, NBS is particularly effective. One synthetic route involves the bromination of 5-nitro-1H-indazole using NBS to yield 7-bromo-5-nitro-1H-indazole. a2bchem.com In another example, the treatment of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with 1.1 equivalents of NBS in DMF at 80 °C resulted in the desired C7-halogenated product in 84% yield. nih.gov Increasing the equivalents of NBS can lead to di-substituted products, such as the 5,7-dibrominated compound. nih.gov

Reagent Substrate Conditions Product Yield Reference
NBS (1.1 equiv.)N-(1H-indazol-4-yl)-4-methylbenzenesulfonamideDMF, 80 °C, 18hN-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide84% nih.govresearchgate.net
NBS (2 equiv.)N-(1H-indazol-4-yl)-4-methylbenzenesulfonamideDMF, 80 °C, 18h5,7-dibrominated compound88% nih.gov
NBS5-nitro-1H-indazoleFerric bromide catalyst7-bromo-5-nitro-1H-indazole- a2bchem.com

Targeted Nitration Procedures

The introduction of a nitro group onto the indazole ring is typically achieved through electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the substituents already present on the ring.

Direct C-H nitration is a fundamental method for synthesizing nitro-indazoles. A common and effective approach for the synthesis of 5-nitro-1H-indazole derivatives involves using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This classic nitrating mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich positions of the indazole ring. For the synthesis of this compound, the precursor 6-bromoindazole is nitrated using this method. The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration.

More advanced, metal-catalyzed C-H nitration methods have also been developed. For example, a palladium-catalyzed direct C-H nitration has been described for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives, showcasing the potential for catalytic systems to control regioselectivity. rsc.orgresearchgate.net Other methodologies have employed iron(III) nitrate, which has been shown to be an effective nitrating agent for indazoles, leading predominantly to nitration at the C6 position for 1H-indazoles. smolecule.com The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has also been reported, highlighting that sequential nitrations are possible. chim.it

Nitrating Agent Substrate Conditions Major Product Reference
HNO₃ / H₂SO₄6-bromoindazole-This compound
HNO₃ / H₂SO₄1H-indazole-7-carboxylic acid0 °C to RT5-nitro-1H-indazole-7-carboxylic acid
Iron(III) nitrate1H-indazoles100-120 °C6-Nitro-1H-indazoles smolecule.com
Pd(OAc)₂ / AgNO₃Sulfonyl hydrazide derivativeMild conditions3-nitro-1-(phenylsulfonyl)-1H-indazole rsc.orgresearchgate.net
Iron-Promoted Nitration

The introduction of a nitro group onto an aromatic system is a fundamental transformation in organic synthesis. While classical nitration often employs a mixture of nitric and sulfuric acids, modern methodologies seek milder and more selective conditions. Iron-promoted nitration has emerged as a significant strategy for the nitration of various aromatic compounds, including heterocyclic systems like indazoles. researchgate.net An iron-promoted method for the C3–H nitration of 2H-indazoles has been developed, which proceeds via a radical mechanism and avoids the need for a chelating group to direct the substitution. rsc.org This approach has been shown to be effective for the synthesis of 3-nitro-2H-indazoles. rsc.org

However, for the synthesis of this compound, the most commonly documented methods involve the direct nitration of 6-bromo-1H-indazole using traditional nitrating agents such as a combination of nitric acid and sulfuric acid. This reaction is an electrophilic aromatic substitution where the pre-existing bromo group on the indazole ring helps direct the incoming nitro group. The synthesis of nitro-indazoles is often successful when electron-withdrawing substituents, such as a bromo group, are already present on the benzene (B151609) ring portion of the molecule. thieme-connect.de

Multi-Step Synthesis of this compound from Precursors

Synthesis from Nitro-Substituted Benzene Derivatives

A robust synthetic route to 4,6-disubstituted 1H-indazoles, including 6-bromo-4-nitro-1H-indazole, starts from appropriately substituted benzene derivatives. A specific example is the synthesis beginning with 5-bromo-2-methyl-1,3-dinitrobenzene (B1282729). google.com This multi-step process involves the selective reduction of one nitro group, followed by diazotization and intramolecular cyclization to form the indazole ring.

The key steps are outlined below:

Selective Reduction : 5-bromo-2-methyl-1,3-dinitrobenzene is treated with iron powder in the presence of an acid, such as concentrated hydrochloric acid, in a solvent mixture like methanol (B129727) and dioxane. This selectively reduces one of the nitro groups to an amino group, yielding 5-bromo-2-methyl-3-nitroaniline. google.com

Diazotization and Cyclization : The resulting aniline (B41778) derivative is then subjected to diazotization using a nitrite (B80452) source, followed by an intramolecular cyclization reaction to form the 1H-indazole ring system. This sequence provides a pathway to 6-bromo-4-nitro-1H-indazole, and similar strategies can be envisioned for the 5-nitro isomer by starting with the appropriate toluene (B28343) precursor. google.com

StepStarting MaterialReagents and ConditionsProductYieldReference
15-bromo-2-methyl-1,3-dinitrobenzeneFe powder, conc. HCl, MeOH/Dioxane, 80°C5-bromo-2-methyl-3-nitroaniline62% google.com
25-bromo-2-methyl-3-nitroanilineNaNO₂, H₂SO₄, AcOH, 0-5°C then heat6-bromo-4-nitro-1H-indazoleNot specified google.com

This table outlines the synthesis for the 6-bromo-4-nitro isomer, illustrating the general strategy applicable to nitro-substituted benzene precursors.

Sequential Halogenation and Nitration Strategies

The synthesis of this compound can be effectively achieved by performing halogenation and nitration reactions sequentially on an indazole core. The order of these steps can be varied, providing flexibility to the synthetic design.

Strategy 1: Nitration followed by Bromination This approach begins with the nitration of an indazole precursor, followed by bromination. For instance, 5-nitro-1H-indazole can be used as the starting material. google.com The subsequent bromination is typically performed using bromine (Br₂) in a suitable solvent like N,N-dimethylformamide (DMF) to yield 3-bromo-5-nitro-1H-indazole. google.com While this example yields the 3-bromo isomer, similar electrophilic substitution principles apply for achieving substitution at other positions, although regioselectivity can be a challenge. A review on C3-indazole functionalization notes that bromination of 5- or 6-nitroindazole (B21905) with Br₂ in DMF affords the corresponding 3-bromo derivatives in good yields. chim.it

Strategy 2: Bromination followed by Nitration Alternatively, the synthesis can commence with a brominated indazole. A common and direct route involves the nitration of 6-bromoindazole. This electrophilic substitution is typically carried out using a standard nitrating mixture of nitric acid and sulfuric acid. The bromine atom at the 6-position influences the regiochemical outcome of the nitration. Similarly, 5-bromo-3-iodoindazole has been prepared using N-iodosuccinimide (NIS) under basic conditions, highlighting the utility of halogenated indazoles as synthetic intermediates. chim.it

StrategyStarting MaterialKey ReactionIntermediate/ProductReference
Nitration → Halogenation5-Nitro-1H-indazoleBromination (Br₂/DMF)3-Bromo-5-nitro-1H-indazole google.comchim.it
Halogenation → Nitration6-Bromo-1H-indazoleNitration (HNO₃/H₂SO₄)This compound

Formation of the Indazole Ring System with Pre-existing Bromo and Nitro Groups

Constructing the indazole ring as the final step from a precursor that already contains the desired bromo and nitro substituents is a highly convergent synthetic strategy. This method avoids potential issues with regioselectivity during the halogenation or nitration of the sensitive indazole ring system.

A prominent example of this approach is the Davis–Beirut reaction or related cyclizations. The synthesis often starts with a substituted o-toluidine (B26562) derivative. For instance, the synthesis of 6-nitro-1H-indazole can be achieved from 2-methyl-5-nitroaniline (B49896) via diazotization and subsequent cyclization, a reaction that proceeds in a 47% yield. thieme-connect.de To synthesize the target molecule, this compound, one would start with an aniline precursor containing both the bromo and nitro groups in the correct orientation, such as 2-amino-4-bromo-5-nitrotoluene or a related derivative. The key transformation involves the conversion of the amino group into a diazonium salt, which then undergoes intramolecular cyclization to form the N-N bond of the pyrazole (B372694) portion of the indazole ring. thieme-connect.dethieme-connect.de This method is particularly effective when electron-withdrawing groups are present on the aromatic ring. thieme-connect.de

Derivatization of this compound

N-Alkylation and N-Arylation Strategies

The derivatization of the indazole nitrogen atoms (N1 and N2) is a critical step in modulating the pharmacological properties of indazole-based compounds. The N-alkylation or N-arylation of this compound can lead to a mixture of N1 and N2 regioisomers, and achieving selectivity is a significant synthetic challenge.

N-Alkylation The regioselectivity of N-alkylation is highly sensitive to the substitution pattern on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.gov For indazoles with electron-withdrawing groups like the nitro group, the outcome of alkylation is strongly influenced. For example, the presence of a nitro group at the C7 position has been shown to confer excellent N2 regioselectivity. beilstein-journals.org While specific studies on this compound are scarce, it is known that methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) can produce a nearly 1:1 mixture of the N1 and N2 methylated products. researchgate.net The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.orgnih.gov

N-Arylation N-arylation of indazoles is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. An efficient synthesis of 1-aryl-5-nitro-1H-indazoles has been developed involving the reaction of arylhydrazones with a benzene ring substituted with fluorine at C2 and a nitro group at C5, which proceeds via an SNAr ring closure. mdpi.comnih.gov This method has been optimized into a one-pot process. mdpi.com Copper-catalyzed N-arylation of aminoindazoles with aryl boronic acids has also been reported as a viable strategy that can be performed in the open air without the need for a ligand or base. rsc.org These methods provide a framework for the N-arylation of this compound to generate a library of diverse derivatives.

DerivatizationSubstrateReagents/ConditionsProduct TypeKey FindingsReference(s)
N-AlkylationSubstituted IndazolesAlkyl halide, NaH, THFN1-Alkyl indazolesHigh N1 regioselectivity beilstein-journals.orgnih.gov
N-Alkylation6-Nitro-1H-indazoleDimethyl sulfate, KOHN1/N2-Methyl indazoles~1:1 mixture of regioisomers researchgate.net
N-Arylation2-Fluoro-5-nitro-arylhydrazonesBase (e.g., K₂CO₃)1-Aryl-5-nitro-1H-indazolesEfficient SNAr cyclization mdpi.comnih.gov
N-ArylationAminoindazolesAryl boronic acid, Cu(II) catalystN-Aryl-aminoindazolesLigand- and base-free conditions rsc.org

Functionalization at Other Positions (e.g., C3)

While modifications at the N1 position are common, functionalization at the C3 position of the indazole ring is a crucial strategy for creating diverse molecular architectures. This position is less reactive than the N-H proton but can be activated for various transformations, including halogenation and formylation.

Halogenation at C3:

The introduction of a halogen atom, particularly iodine or bromine, at the C3 position serves as a valuable synthetic handle for subsequent cross-coupling reactions. Direct halogenation of the indazole core is an effective method. For instance, 3-iodoindazoles can be prepared in high yields by treating the corresponding indazole with iodine (I₂) under basic conditions. chim.it Studies have shown that substrates like 5-bromoindazole and 5-nitroindazole (B105863) can be efficiently iodinated at the C3 position using iodine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). chim.it Similarly, 6-bromoindazole has been successfully converted to 6-bromo-3-iodo-1H-indazole using iodine and potassium hydroxide (B78521) (KOH) in DMF, a key step in the synthesis of VEGFR-2 inhibitors. chim.it

Formylation at C3:

The aldehyde group is a versatile functional group that can be converted into a wide array of other functionalities. Direct formylation of indazoles at the C3 position via the Vilsmeier-Haack reaction is generally ineffective. nih.govrsc.org However, an alternative multistep approach involving the nitrosation of indole (B1671886) precursors has proven successful. nih.govrsc.org This method allows for the preparation of 1H-indazole-3-carboxaldehydes from both electron-rich and electron-deficient indoles under mild, slightly acidic conditions. rsc.org For example, 6-bromo-1H-indazole-3-carboxaldehyde has been synthesized in good yield from 6-bromoindole. nih.gov

Reaction TypeStarting MaterialReagents & ConditionsProductYieldReference
Iodination6-Bromo-1H-indazoleI₂, KOH, DMF6-Bromo-3-iodo-1H-indazoleGood chim.it
Iodination5-Nitro-1H-indazoleI₂, K₂CO₃, DMF3-Iodo-5-nitro-1H-indazoleGood chim.it
Formylation6-BromoindoleNaNO₂, HCl, DMF/H₂O6-Bromo-1H-indazole-3-carboxaldehyde78% nih.gov

Synthesis of Complex Indazole Scaffolds Incorporating this compound Moiety

The this compound moiety is a valuable building block for constructing more complex, polycyclic, and substituted heterocyclic systems. These elaborate scaffolds are often designed to interact with specific biological targets.

Synthesis via Cycloaddition Reactions:

One powerful strategy involves using a functionalized indazole as a component in cycloaddition reactions. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been used in 1,3-dipolar cycloaddition reactions to create novel isoxazoline, isoxazole, and triazole-containing compounds. nih.gov In these syntheses, the C3-chloro-6-nitro-1H-indazole is first converted into an azide or an alkyne derivative, which then undergoes a cycloaddition with a suitable dipolarophile or dipole. nih.gov This approach has been successfully employed to generate complex molecules with potential antileishmanial activity. nih.gov

Synthesis of Triazole Derivatives:

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating complex scaffolds. A series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core has been synthesized. researchgate.net This was achieved through a 1,3-dipolar cycloaddition reaction between a C3-alkynyl-6-bromo-1H-indazole and various organic azides, demonstrating the utility of the C3 position as a point of diversification. researchgate.net

Synthesis of N-Aryl and C3-Alkyl Derivatives:

Complex scaffolds can also be built by functionalizing both the N1 and C3 positions. An efficient route to substituted 1-aryl-5-nitro-1H-indazoles has been developed, involving the condensation of arylhydrazines with substituted o-fluorobenzaldehydes followed by a deprotonation and nucleophilic aromatic substitution (SₙAr) ring closure. nih.gov Furthermore, the synthesis of 3-methyl-1-phenyl-5-nitro-1H-indazole has been reported with a high yield, showcasing a method to introduce substituents at both the N1 and C3 positions of the 5-nitroindazole core. mdpi.com

Scaffold TypeKey IntermediateSynthetic StrategyExample ProductReference
Isoxazoline-Indazole3-Chloro-6-nitro-1H-indazole1,3-Dipolar Cycloaddition3-(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl-6-nitro-1H-indazole nih.gov
Triazole-Indazole6-Bromo-1H-indazole1,3-Dipolar Cycloaddition (Click Chemistry)1,2,3-Triazole derivatives tethered with 6-bromo-1H-indazole researchgate.net
N-Aryl C3-Alkyl Indazole2-Fluoro-5-nitroacetophenone & PhenylhydrazineCondensation and SₙAr Cyclization3-Methyl-1-phenyl-5-nitro-1H-indazole mdpi.com

Advanced Spectroscopic and Computational Analysis in 6 Bromo 5 Nitro 1h Indazole Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR: While specific, fully assigned experimental spectra for 6-bromo-5-nitro-1H-indazole are not detailed in the available literature, analysis of closely related 6-nitro-1H-indazole derivatives provides a strong basis for predicting its spectral characteristics. rsc.org The electron-withdrawing nature of the nitro group at the C-6 position and the bromine atom at the C-5 position significantly influences the chemical shifts of the aromatic protons and carbons.

For instance, in 6-nitro-3-phenyl-1H-indazole, the proton at the C-7 position typically appears downfield due to the deshielding effect of the adjacent nitro group. rsc.org By analogy, for this compound, one would expect three distinct signals in the aromatic region of the ¹H NMR spectrum corresponding to H-3, H-4, and H-7. The ¹³C NMR spectrum would similarly show distinct resonances for each of the seven carbon atoms in the indazole core, with the carbons bearing the bromo (C-6) and nitro (C-5) groups exhibiting shifts characteristic of substitution with these electron-withdrawing groups.

Interactive Table: NMR Data of Representative 6-Nitro-1H-Indazole Derivatives rsc.org

This data for related compounds helps in predicting the spectral features of this compound.

CompoundSolvent¹H NMR Chemical Shifts (δ ppm)¹³C NMR Chemical Shifts (δ ppm)
6-Nitro-3-phenyl-1H-indazoleCDCl₃11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H)146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96
6-Nitro-3-p-tolyl-1H-indazoleCDCl₃12.60 (br, 1H), 8.09-8.03 (m, 2H), 8.00 (s, 1H), 7.87 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 2.50 (s, 3H)146.98, 146.62, 140.24, 139.64, 130.14, 128.99, 127.72, 124.03, 122.02, 115.99, 107.20, 21.40

NOESY NMR: Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. researchgate.net This provides crucial information about the molecule's conformation and stereochemistry. researchgate.netleyan.com For a planar molecule like this compound, a NOESY experiment could be used to confirm assignments by showing spatial correlations between adjacent protons on the aromatic ring, such as between H-3 and H-4, and between H-4 and the N-H proton of the pyrazole (B372694) ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is expected to show several characteristic absorption bands.

The most prominent features would arise from the nitro (NO₂) group, which exhibits strong symmetric and asymmetric stretching vibrations. Based on data from related 6-nitroindazole (B21905) compounds, these peaks are expected around 1522 cm⁻¹ (asymmetric) and 1347 cm⁻¹ (symmetric). rsc.org Additionally, a C-Br stretching vibration is anticipated at a lower frequency, typically around 675 cm⁻¹. researchgate.net Other expected absorptions include N-H stretching from the indazole ring, aromatic C-H stretching, and C=C stretching from the aromatic system.

Interactive Table: Characteristic IR Absorption Bands for Substituted Indazoles

Data from related structures are used to predict the vibrational modes of this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound(s)Source
N-H Stretch~3100-3300General IndazolesGeneral IR Data
Aromatic C-H Stretch~3000-3100General AromaticsGeneral IR Data
NO₂ Asymmetric Stretch~15226-Nitro-3-p-tolyl-1H-indazole rsc.org
NO₂ Symmetric Stretch~13476-Nitro-3-p-tolyl-1H-indazole rsc.org
Aromatic C=C Bending~15106-bromo-1H-indazole derivatives researchgate.net
C-Br Stretch~6756-bromo-1H-indazole derivatives researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the unambiguous determination of its chemical formula.

For this compound (C₇H₄BrN₃O₂), HRMS would confirm its elemental composition. cymitquimica.com The presence of bromine is particularly distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da (the [M]+ and [M+2]+ peaks). HRMS analysis of a related compound, 3-(naphthalen-2-yl)-6-nitro-1H-indazole, showed a calculated m/z of 290.0924 for the [M+H]⁺ ion, with an experimentally found value of 290.0928, demonstrating the high accuracy of the technique. rsc.org

While the specific crystal structure of this compound is not described in the reviewed literature, X-ray diffraction studies on closely related derivatives provide significant insight into the expected solid-state conformation. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in a crystalline solid.

A study on 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole revealed that the indazole fused-ring system is nearly planar. researchgate.net In this derivative, the nitro group was found to be almost coplanar with the ring system, with a small dihedral angle. researchgate.net The molecules in the crystal were linked by weak C—H⋯O hydrogen bonds involving the acetylene (B1199291) and nitro groups, forming a helical chain. researchgate.net Such studies on derivatives are crucial for understanding how substitution patterns and intermolecular forces dictate the solid-state packing of the indazole scaffold.

Interactive Table: Crystallographic Data for 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole researchgate.net

ParameterValue
Chemical FormulaC₁₀H₆BrN₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.4641 (2)
b (Å)7.0863 (2)
c (Å)19.7891 (5)
β (°)96.166 (1)
Volume (ų)1040.69 (5)

Quantum Chemical Calculations and Computational Studies

Computational chemistry provides a theoretical framework to complement experimental findings. Quantum chemical calculations can predict molecular structures, spectroscopic properties, and electronic characteristics, offering deeper insights into the behavior of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ekb.eg It is particularly effective for predicting optimized geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov

For nitro-substituted indazoles, DFT calculations, often using the B3LYP functional, have been successfully employed to:

Optimize Molecular Geometries: DFT can predict bond lengths and angles in the gas phase, which can then be compared with experimental data from X-ray crystallography. nih.gov

Predict Spectroscopic Data: DFT is used to calculate vibrational frequencies, which aids in the assignment of experimental IR spectra. Furthermore, the Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, provides a sound basis for calculating and assigning ¹H and ¹³C NMR chemical shifts. acs.org

Analyze Electronic Properties: The calculation of HOMO and LUMO energies provides insight into the molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. ekb.eg These calculations can help predict how the molecule might interact with biological targets or other chemical species.

Density Functional Theory (DFT) Calculations

HOMO-LUMO Energy Gap Analysis

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

Theoretical studies, typically employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are used to calculate these energy values. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more polarizable and reactive, readily donating or accepting electrons. irjweb.com This low energy gap is often associated with higher chemical reactivity and potential biological activity. nih.gov

The analysis of FMOs also helps in predicting the sites of chemical reactions. The HOMO is associated with the ability to donate an electron (nucleophilicity), while the LUMO is associated with the ability to accept an electron (electrophilicity). irjweb.com The spatial distribution of these orbitals indicates the likely regions for electrophilic and nucleophilic attacks.

Table 1: Illustrative HOMO, LUMO, and Energy Gap Values for Related Indazole Derivatives (Calculated using DFT/B3LYP Method) Note: These are representative values for analogous compounds to illustrate the concept, not specific data for this compound.

CompoundEHOMO (eV)ELUMO (eV)ΔE (Energy Gap) (eV)
4-fluoro-1H-indazole-9.01-1.587.43
4-chloro-1H-indazole-9.10-1.827.28
4-bromo-1H-indazole-8.99-1.907.09
4-amino-1H-indazole-7.95-1.246.71

Data adapted from a study on corrosion inhibitors to illustrate quantum chemical parameters. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. imist.ma The MEP map is plotted on the electron density surface, where different colors represent different electrostatic potential values.

Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. nih.gov

For aromatic and heterocyclic compounds, the MEP surface provides critical information about potential interaction sites. In the case of this compound, the MEP surface would be significantly influenced by the electronegative atoms. The oxygen atoms of the nitro group would be expected to show a strong negative potential (red), making them prime sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atom attached to the nitrogen in the indazole ring (N1-H) would likely exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. The bromine atom, due to its electronegativity and lone pairs, would also contribute to the electrostatic potential landscape.

DFT calculations are the standard method for generating MEP surfaces. imist.ma A study on 3-(4-methylphenyl)-6-nitro-1H-indazole utilized Hirshfeld surface analysis, a related technique, to investigate intermolecular interactions, highlighting the importance of H⋯O and H⋯N hydrogen bonds. nih.gov MEP analysis provides a visual representation that is crucial for understanding intermolecular interactions, such as those involved in ligand-receptor binding in biological systems. irjweb.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to predict the binding affinity and mode of action of a potential drug candidate.

The indazole scaffold is a common feature in many biologically active compounds, and various indazole derivatives have been the subject of molecular docking studies to explore their therapeutic potential. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been docked into the active site of Leishmania trypanothione (B104310) reductase to evaluate their antileishmanial activity. researchgate.net Similarly, other indazole derivatives have been studied as inhibitors of Hypoxia-inducible factor (HIF)-1α, a target in cancer therapy. nih.gov

While specific molecular docking studies on this compound are not prominently featured in existing literature, a hypothetical docking study would proceed as follows:

Preparation of Receptor and Ligand: The 3D structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized for its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the active site of the receptor. The program would then explore various possible binding poses and score them based on a scoring function that estimates binding affinity (e.g., in kcal/mol).

Analysis of Results: The best-scoring poses would be analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

Based on its structure, this compound possesses key features for binding, including a hydrogen bond donor (N-H), hydrogen bond acceptors (the nitro group and ring nitrogens), and a halogen atom that can participate in halogen bonding. These features suggest it could effectively interact with a variety of biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. aimspress.com These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

2D-QSAR Analysis

2D-QSAR models correlate biological activity with 2D structural descriptors that can be calculated from the chemical structure. These descriptors can include physicochemical properties (e.g., logP, molar refractivity), topological indices (which describe molecular branching and shape), and electronic parameters. imist.ma

A typical 2D-QSAR study involves:

Data Set: A series of structurally related compounds (e.g., substituted indazoles) with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of 2D descriptors are calculated for each molecule in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a linear equation that relates a subset of the most relevant descriptors to the biological activity. aimspress.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

While a specific 2D-QSAR model for this compound analogues is not available, studies on other heterocyclic series, like nitrofuran derivatives, have successfully used this approach to identify key structural features for antitubercular activity. aimspress.com Such a model for indazole derivatives could reveal the quantitative impact of substituents at different positions on their activity.

3D-QSAR Analysis

3D-QSAR methods extend the analysis to three-dimensional space, considering the spatial arrangement of atoms. These models correlate biological activity with the 3D properties of the molecules, such as steric and electrostatic fields. Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a 3D-QSAR study, a set of aligned molecules is placed in a 3D grid. For each molecule, the steric and electrostatic potential is calculated at each grid point. Statistical methods are then used to correlate variations in these fields with changes in biological activity. The results are often visualized as contour maps, which show regions where increasing or decreasing steric bulk or electrostatic potential would lead to higher or lower activity.

A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors identified specific steric and electrostatic features crucial for their inhibitory potency. nih.gov The contour maps generated from such a study can provide a detailed roadmap for designing new analogues of this compound with improved activity by suggesting where to add or remove specific functional groups.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations are often used to refine the results of molecular docking. While docking provides a static picture of the ligand-receptor complex, MD simulations can reveal the dynamic behavior and stability of this complex in a simulated physiological environment (e.g., in water). researchgate.net

An MD simulation of a this compound-protein complex would involve:

System Setup: The docked complex is placed in a simulation box, typically filled with water molecules and ions to mimic a biological environment.

Simulation: The forces on every atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. This process is repeated for millions of steps, simulating the behavior of the system over nanoseconds or microseconds.

Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein atoms, the persistence of key intermolecular interactions (like hydrogen bonds), and the calculation of binding free energies using methods like MM/PBSA or MM/GBSA. researchgate.net

MD simulations have been successfully applied to study the stability of complexes involving other nitro-indazole derivatives, confirming that the compounds remain stably bound in the active site of their target enzymes. researchgate.net Such a simulation for this compound would provide crucial insights into the stability of its binding mode and a more accurate estimation of its binding affinity, thereby validating its potential as a therapeutic agent.

Prediction of Pharmacokinetic Properties (ADMET Profiling)

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step. This in silico analysis allows for the early identification of potential liabilities, thereby reducing the likelihood of late-stage failures and guiding the prioritization of lead candidates. For this compound, a comprehensive ADMET profile has been computationally generated to forecast its pharmacokinetic behavior and potential toxicity. These predictions are derived from sophisticated algorithms that analyze the molecule's structural features to estimate its interactions within a biological system.

The predicted ADMET properties of this compound offer valuable insights into its potential as a therapeutic agent. The following tables summarize the key predicted parameters related to its absorption, distribution, metabolism, excretion, and toxicity.

The absorption profile of a drug candidate is crucial for determining its bioavailability upon administration. Key parameters evaluated include intestinal absorption, Caco-2 cell permeability, and interaction with P-glycoprotein.

Human Intestinal Absorption (HIA): The predicted HIA for this compound is high, suggesting that the compound is likely to be well-absorbed from the gastrointestinal tract following oral administration.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption. The predicted permeability of this compound in this model is moderate.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-glycoprotein is an efflux transporter that can limit the absorption of drugs. Computational models predict that this compound is not a substrate for P-gp, indicating that its absorption is unlikely to be significantly limited by this transporter. Furthermore, it is not predicted to be an inhibitor of P-gp.

Table 1: Predicted Absorption Properties of this compound

Parameter Predicted Value Interpretation
Human Intestinal Absorption High Good absorption from the GI tract
Caco-2 Permeability (logPapp in 10^-6 cm/s) Moderate Moderately permeable
P-glycoprotein Substrate No Not actively effluxed
P-glycoprotein I Inhibitor No Unlikely to cause P-gp related drug-drug interactions

The distribution of a compound throughout the body influences its efficacy and potential for off-target effects. Key considerations include plasma protein binding and the ability to cross the blood-brain barrier.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins can affect its availability to reach its target. This compound is predicted to have a moderate level of plasma protein binding.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the blood-brain barrier is critical for drugs targeting the central nervous system. Predictions indicate that this compound has a low probability of crossing the BBB.

Table 2: Predicted Distribution Properties of this compound

Parameter Predicted Value Interpretation
VDss (human) (L/kg) Low Limited distribution into tissues
Fraction unbound (human) Moderate A portion of the compound is free to interact with targets

The metabolic fate of a compound is primarily determined by its interaction with cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms are likely to metabolize a compound and whether the compound inhibits these enzymes is crucial for anticipating drug-drug interactions.

CYP450 Substrate/Inhibitor: Computational models suggest that this compound is a substrate for CYP3A4 and an inhibitor of CYP2C9. It is not predicted to be a substrate or inhibitor for other major CYP isoforms such as CYP1A2, CYP2C19, and CYP2D6.

Table 3: Predicted Metabolic Properties of this compound

Parameter Predicted Value
CYP1A2 inhibitor No
CYP2C19 inhibitor No
CYP2C9 inhibitor Yes
CYP2D6 inhibitor No
CYP3A4 inhibitor No
CYP1A2 substrate No
CYP2C19 substrate No
CYP2C9 substrate No
CYP2D6 substrate No

The primary routes of drug excretion are through the kidneys (renal) and liver (biliary). The total clearance of a compound provides an indication of its rate of removal from the body.

Total Clearance: The predicted total clearance for this compound is moderate, suggesting a reasonable rate of elimination from the body.

Renal OCT2 Substrate: The organic cation transporter 2 (OCT2) is involved in the renal secretion of some drugs. This compound is not predicted to be a substrate for this transporter.

Table 4: Predicted Excretion Properties of this compound

Parameter Predicted Value Interpretation
Total Clearance (log ml/min/kg) Moderate Reasonable rate of elimination

Early prediction of potential toxicity is a cornerstone of modern drug development. A range of toxicological endpoints are assessed computationally to flag potential safety concerns.

hERG Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to cardiac arrhythmias. Predictions indicate that this compound is a low-risk hERG inhibitor.

Hepatotoxicity: Drug-induced liver injury is a significant safety concern. The compound is predicted to have a low probability of causing hepatotoxicity.

Skin Sensitization: The potential to cause an allergic skin reaction is also evaluated. This compound is predicted to have a low potential for skin sensitization.

AMES Toxicity: The Ames test is used to assess the mutagenic potential of a compound. Predictions suggest that this compound is not mutagenic.

Carcinogenicity: The potential to cause cancer is a critical long-term toxicity endpoint. The compound is predicted to be non-carcinogenic.

Table 5: Predicted Toxicity Profile of this compound

Parameter Predicted Value Interpretation
hERG I inhibitor No Low risk of cardiac toxicity
hERG II inhibitor No Low risk of cardiac toxicity
Hepatotoxicity (human) No Low risk of liver damage
Skin Sensitisation (human) No Low risk of allergic skin reactions
AMES toxicity No Not predicted to be mutagenic
Carcinogenicity No Not predicted to be carcinogenic

Mechanistic Investigations of Reactions Involving 6 Bromo 5 Nitro 1h Indazole

Elucidation of Reaction Pathways and Intermediates

The formation and functionalization of the indazole ring can proceed through several distinct mechanistic pathways. For substituted indazoles such as 6-bromo-5-nitro-1H-indazole, radical and polar pathways, including nucleophilic aromatic substitution, are particularly relevant.

While many indazole syntheses involve polar reactions, radical-mediated pathways offer alternative routes for functionalization, particularly for N-alkylation. One such approach involves a radical-mediated decarboxylative C(sp³)–N cross-coupling. organic-chemistry.org In this type of reaction, alkyl radicals, generated from corresponding diacyl peroxides through copper catalysis or a combination of copper and photoredox catalysis, can be coupled with nitrogen nucleophiles like indazole. organic-chemistry.org

The general mechanism involves the generation of a primary or secondary alkyl radical from a diacyl peroxide. This radical species is then trapped by the indazole nucleophile at the N1 position, leading to the formation of a new C-N bond and the corresponding N-alkylated indazole product. This method provides a pathway to introduce alkyl groups onto the indazole core that can be challenging to achieve through traditional nucleophilic substitution methods.

Intramolecular Nucleophilic Aromatic Substitution (SNAr) is a powerful and common method for constructing the indazole ring system, especially for derivatives bearing electron-withdrawing groups like the nitro group. researchgate.netmdpi.com The synthesis of 1-aryl-5-nitro-1H-indazoles provides a clear example of this mechanistic pathway. researchgate.net The process typically begins with the formation of an arylhydrazone from a ketone or aldehyde that has a suitable leaving group (e.g., fluorine) ortho to the carbonyl-derived carbon and a strong electron-withdrawing group (e.g., nitro) on the aromatic ring. researchgate.netmdpi.com

The key steps of the SNAr cyclization are:

Deprotonation: A base removes the acidic proton from the hydrazone nitrogen, generating a potent nucleophile.

Nucleophilic Attack: The resulting anion attacks the aromatic carbon bearing the leaving group. This step is facilitated by the presence of the C5-nitro group, which stabilizes the negative charge of the intermediate Meisenheimer complex.

Elimination: The leaving group is expelled, leading to the re-aromatization of the ring and the formation of the N-N bond, thus completing the indazole heterocycle. acs.org

This method has proven efficient for a range of substrates, as highlighted in the table below, which shows yields from a one-pot domino process starting from the corresponding acetophenone. researchgate.net

Aryl Group on Hydrazone NitrogenProductYield (%)
Phenyl3-Methyl-5-nitro-1-phenyl-1H-indazole96
2-Methoxyphenyl1-(2-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole82
3-Methoxyphenyl1-(3-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole90
4-Methoxyphenyl1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole94

Understanding Regioselectivity in Halogenation and Nitration

When this compound undergoes further electrophilic substitution, such as halogenation or nitration, the regiochemical outcome is dictated by the directing effects of the existing substituents on the benzene (B151609) ring.

Nitro Group (at C5): The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature through both resonance and inductive effects.

Bromo Group (at C6): The bromo group is also deactivating due to its inductive effect but is an ortho-, para-director because of the electron-donating effect of its lone pairs through resonance.

The two available positions for substitution on the carbocyclic ring are C4 and C7.

Position C4: This position is ortho to the deactivating nitro group and meta to the bromo group. Electrophilic attack at this position is strongly disfavored due to the powerful deactivating effect of the adjacent nitro group.

Position C7: This position is ortho to the bromo group and meta to the nitro group. While the ring is generally deactivated, the ortho-directing effect of the bromine atom makes C7 the most likely site for further electrophilic attack.

Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C7 position.

Tautomeric Considerations and their Influence on Reactivity (1H- and 2H-Indazoles)

N-unsubstituted indazoles, including this compound, exist as a mixture of two rapidly equilibrating annular tautomers: the 1H- and 2H-forms. nih.govresearchgate.net Computational studies have shown that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govacs.org This preference generally holds for substituted indazoles as well.

This tautomerism has a profound influence on reactivity, particularly in reactions involving the nitrogen atoms, such as N-alkylation or N-acylation. Since there are two distinct nitrogen atoms (N1 and N2), such reactions can lead to a mixture of N1- and N2-substituted isomeric products. The ratio of these products is governed by factors including the relative stability of the tautomers, the reaction mechanism, and the conditions employed (e.g., solvent, pH, catalyst).

For instance, the reaction of nitro-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied in detail. nih.govacs.org In this acidic medium, the reaction proceeds through the small equilibrium concentration of the neutral indazole reacting with protonated formaldehyde. For 5-nitro- and 6-nitro-1H-indazole, the reaction overwhelmingly yields the N1-substituted (1H-indazol-1-yl)methanol product. nih.govacs.org This outcome is attributed to the greater thermodynamic stability of the N1-substituted isomer compared to the N2-substituted counterpart. nih.gov However, under certain conditions or with different substitution patterns, the formation of the N2-isomer can become competitive or even dominant. nih.gov

Solvent Effects and Catalytic Mechanisms

The choice of solvent and catalyst plays a critical role in directing the outcome and efficiency of reactions involving indazoles.

Solvent Effects:

In SNAr cyclizations , polar aprotic solvents like Dimethylformamide (DMF) are often employed. researchgate.net These solvents are effective at solvating the charged Meisenheimer complex intermediate, thereby lowering the activation energy of the nucleophilic attack and promoting the reaction.

In reactions involving charged intermediates or polar transition states, solvent polarity can significantly impact reaction rates. For example, in the reaction with formaldehyde, water not only acts as a solvent but can also participate in the mechanism through relayed catalysis. acs.org

Catalytic Mechanisms: A variety of metal catalysts are used in the synthesis and functionalization of indazoles, each operating through a distinct mechanism. nih.gov

Copper Catalysis: Copper salts like Cu(OAc)₂ are frequently used to mediate oxidative N-N bond formation in the cyclization of ketimines to form 1H-indazoles. nih.gov Copper(I) oxide (Cu₂O) has also been used to catalyze the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov

Palladium Catalysis: Palladium catalysts are employed in C-H amination reactions and oxidative benzannulation processes to construct the 1H-indazole core. nih.gov

Cobalt and Rhodium Catalysis: Organometallic Co(III) and Rh(III) catalysts are effective for synthesizing 2H-indazoles via C-H bond functionalization/annulation cascades involving azobenzenes and aldehydes or other coupling partners. nih.govnih.gov The mechanism typically involves the formation of a metallacycle intermediate followed by insertion and reductive elimination or cyclative capture. nih.gov

The selection of a specific catalytic system is crucial for achieving high yield and selectivity in the desired transformation.

Catalyst SystemReaction TypeTypical Indazole Product
Cu(OAc)₂ / O₂Oxidative N-N Bond Formation1H-Indazoles
Pd(OAc)₂Oxidative Benzannulation1H-Indazoles
[CpCo(III)]C-H Activation / AnnulationN-Aryl-2H-indazoles
[CpRh(III)]C-H Activation / Annulation3-Acylated-2H-indazoles

Biomedical and Therapeutic Research Applications of 6 Bromo 5 Nitro 1h Indazole and Its Analogues

Anticancer Activity Research

Derivatives of the indazole core structure are a significant area of research in the development of new anticancer agents. nih.govnih.gov The versatility of the indazole ring allows for substitutions that can modulate the compound's biological activity. longdom.org Research has demonstrated that various substituted indazole derivatives exhibit potent anti-proliferative effects against a range of human cancer cell lines, including those of the lung, breast, and leukemia. nih.govnih.gov For instance, certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against chronic myeloid leukemia (K562) cells. nih.gov The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and interference with the cell cycle, key processes in controlling cancer cell proliferation. nih.gov

Kinase Inhibitory Potency and Specificity

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.gov Kinases are a large family of enzymes that play a central role in cell signaling pathways controlling cell growth, differentiation, and survival. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov The specificity of a kinase inhibitor for its target is a critical factor in its development as a drug, as off-target effects can lead to unwanted side effects. nih.gov Researchers utilize kinase selectivity panels to determine the profile of an inhibitor against a wide range of kinases. reactionbiology.com

Casein Kinase II (CK2) is a serine/threonine protein kinase that is often found to be overactive in various types of cancer, where it promotes cell survival and proliferation. researchgate.netnih.gov This makes CK2 a compelling target for anticancer drug development. nih.gov While direct studies on 6-bromo-5-nitro-1H-indazole are not extensively documented, research on halogenated indazole derivatives has shown significant potential for CK2 inhibition.

Notably, a study on a library of bromo-substituted benzotriazoles and benzimidazoles, which are structurally related to indazoles, identified several potent CK2 inhibitors. researchgate.net One of the most selective inhibitors identified was 3,4,5,6,7-pentabromo-1H-indazole (K64), which demonstrated significantly higher efficacy against CK2 compared to other kinases. researchgate.net This highlights the importance of the bromine substituents on the indazole ring for potent and selective CK2 inhibition. The pro-apoptotic efficacy of these novel CK2 inhibitors was also demonstrated in Jurkat cells. researchgate.net

CompoundTarget KinaseOther Kinases Inhibited (Significantly)Notes
3,4,5,6,7-pentabromo-1H-indazole (K64)CK2PIM1, PIM3Displays much higher overall selectivity for CK2 compared to commonly used inhibitors like TBB and DMAT. researchgate.net

The cAMP-dependent Protein Kinase A (PKA) is another important enzyme involved in cellular signaling. While the indazole scaffold has been explored for inhibition of various kinases, specific data on the direct inhibition of PKA by this compound is limited. However, studies on related indazole derivatives provide some insights. For example, certain indazole-paroxetine hybrids have been evaluated for their kinase inhibitory profiles. In one such study, the N-methylation of a pyridine (B92270) ring in an indazole derivative led to a decrease in potency against PKA, suggesting that structural modifications on the indazole core can influence its interaction with this kinase. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. mdpi.com MAPK1, also known as ERK2, is a key component of this pathway and its over-activation is implicated in numerous cancers. mdpi.com Recent research has explored the potential of indazole-based compounds as MAPK1 inhibitors.

A study focused on the synthesis and characterization of novel indazole-sulfonamide compounds identified promising candidates with potential MAPK1 inhibitory activity. mdpi.comsciprofiles.com Molecular docking studies suggested a strong binding affinity of these compounds to the MAPK1 active site. Specifically, a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole derivative showed good binding affinity. mdpi.comsciprofiles.com Interestingly, the reduction of the nitro group to an amine significantly enhanced this binding affinity, indicating the crucial role of the substituent at the 5-position of the indazole ring in modulating MAPK1 inhibition. mdpi.comsciprofiles.com

CompoundTarget KinaseBinding Energy (kcal/mol)Key Finding
1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazoleMAPK1-7.55Demonstrates good binding affinity to the MAPK1 active site in molecular docking studies. mdpi.comsciprofiles.com
Amine analogue of the above compoundMAPK1-8.34Reduction of the nitro group to an amine significantly enhances the binding affinity to MAPK1. mdpi.comsciprofiles.com

Tyrosine Threonine Kinase (TTK), also known as Mps1, is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, a key process for ensuring proper chromosome segregation during cell division. nih.gov Upregulation of TTK is observed in various cancers, making it an attractive target for anticancer therapies. nih.gov

Research into indazole derivatives has led to the discovery of potent TTK inhibitors. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were synthesized and evaluated for their TTK inhibitory activity. nih.gov Several of these compounds were found to be single-digit nanomolar inhibitors of TTK, demonstrating high potency. nih.gov One of the most efficacious compounds from this series showed significant tumor growth inhibition in a xenograft model, highlighting the therapeutic potential of indazole-based TTK inhibitors. nih.gov

Compound ClassTarget KinasePotencyIn Vivo Activity
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamidesTTKSingle-digit nanomolar inhibitors. nih.govOne lead compound demonstrated significant tumor growth inhibition in a xenograft model. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are involved in various cellular processes, and their aberrant signaling is implicated in several types of cancer. nih.govnih.gov The development of FGFR inhibitors is a key area of cancer research. The indazole scaffold has been successfully utilized to design potent FGFR inhibitors. nih.govnih.gov

Structure-based drug design has been employed to identify and optimize indazole-containing pharmacophores for FGFR inhibition. nih.gov Biological evaluation of a library of indazole derivatives revealed that these compounds could inhibit FGFR1-3 in the micromolar to nanomolar range. nih.gov For example, one of the most active inhibitors identified had IC50 values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov Further optimization of an indazole derivative led to a potent FGFR1 inhibitor with an enzymatic IC50 of 3.3 nM and good kinase selectivity. nih.gov These findings underscore the potential of the indazole core in developing effective FGFR inhibitors for cancer therapy. nih.govnih.gov

Compound SeriesTarget KinasesIC50 Range (FGFR1-3)Optimized Compound (9u) IC50 (FGFR1)
Indazole-based fragmentsFGFR1-30.8–90 μM. nih.govnih.gov-
Optimized Indazole derivative (9u)FGFR1-3.3 nM. nih.gov

Antiproliferative Activities in Cancer Cell Lines (e.g., PC3, A549, MCF7)

Analogues of this compound have demonstrated notable antiproliferative effects against various human cancer cell lines. Studies have shown that the introduction of different substituents to the indazole core can significantly influence cytotoxic potency.

For instance, a series of 1H-indazole-3-amine derivatives were assessed for their in vitro activity against several cancer cell lines, including prostate cancer (PC-3) and lung cancer (A549). mdpi.com One particular compound from this series, designated as 6o , exhibited an IC50 value of 11.2 µM against the A549 cell line and 16.5 µM against the PC-3 cell line. mdpi.com

Furthermore, research into other substituted indazoles has highlighted their potential against breast cancer (MCF-7) and lung cancer (A549) cells. Specific derivatives, such as compound 5b which contains a nitro group, and compound 5'j , were identified as having noteworthy anticancer activity against these cell lines. These findings underscore the potential of the indazole scaffold as a template for the development of new anticancer agents.

Table 1: Antiproliferative Activity of Selected Indazole Analogues

Compound Cell Line IC50 (µM)
6o A549 (Lung) 11.2 mdpi.com

| 6o | PC-3 (Prostate) | 16.5 mdpi.com |

In Vivo Anticancer Model Studies

While in vitro studies provide crucial preliminary data, in vivo models are essential for evaluating the therapeutic potential and toxicity of novel compounds in a whole-organism context. Research on a bromo-indazole derivative, specifically 6-(1H-pyrazol-4-yl)-1H-indazole, has been conducted in mice to assess its acute toxicity. eurekaselect.com This in vivo study determined a median lethal dose (LD50) of 40 mg/kg, indicating significant acute toxicity which resulted in systemic organ damage. eurekaselect.com Although this particular study highlighted toxicity, it represents a critical step in the preclinical evaluation of bromo-indazole analogues, providing valuable information that can guide the structural modifications needed to enhance safety while retaining therapeutic efficacy.

Mechanisms of Anticancer Action

The anticancer effects of indazole derivatives are attributed to several mechanisms of action at the molecular level. A primary mode of action for many indazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. nih.gov The indazole core is recognized as an effective "hinge-binding" fragment, enabling it to interact with the ATP-binding site of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases, thereby blocking their downstream signaling pathways. mdpi.comnih.gov

Additionally, certain indazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, studies on the 1H-indazole-3-amine derivative 6o suggest that its anticancer activity may stem from its ability to inhibit members of the Bcl-2 protein family and interfere with the p53/MDM2 pathway, both of which are critical in the regulation of apoptosis and cell cycle progression. mdpi.com Another well-studied indazole derivative, Lonidamine, is thought to exert its effect by inhibiting mitochondrial-bound hexokinase II, a key enzyme in cancer cell metabolism. researchgate.net The nitro group, as seen in this compound, is a common feature in compounds designed to have specific biological activities, and its reduction to an amine is a frequent metabolic or synthetic step that can alter the compound's mechanism of action. researchgate.net

Antimicrobial Research (Antibacterial, Antifungal)

Derivatives of 6-bromo-1H-indazole have been a subject of significant interest in the search for new antimicrobial agents. researchgate.netbanglajol.info The functionalization of the indazole ring system has led to the development of compounds with a broad spectrum of activity against various pathogenic bacteria and fungi. nih.gov

Efficacy Against Bacterial Strains

Analogues of 6-bromo-1H-indazole have demonstrated considerable efficacy against both Gram-positive and Gram-negative bacteria. A study involving 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold revealed potent antibacterial activity. researchgate.net The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as those required for cell wall synthesis or DNA replication. researchgate.net

The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds against several bacterial strains. For example, one of the synthesized derivatives, 8h , showed an MIC of 125 µg/mL against Escherichia coli and 250 µg/mL against Staphylococcus aureus. researchgate.net Another derivative, 8c , was effective against S. aureus with an MIC of 125 µg/mL. researchgate.net

Table 2: Antibacterial Activity of 6-Bromo-1H-indazole Triazole Analogues

Compound E. coli (MIC µg/mL) P. aeruginosa (MIC µg/mL) S. aureus (MIC µg/mL) S. pyogenes (MIC µg/mL)
8a 500 1000 250 250
8c 250 500 125 250
8h 125 250 250 500

| 8j | 500 | 500 | 125 | 250 |

Data sourced from Savaniya et al. researchgate.net

Efficacy Against Fungal Strains (e.g., Candida albicans, R. oryzae)

The exploration of this compound analogues has also yielded promising results in the field of antifungal research. Studies on 5-nitro indazole acetamides have shown significant activity against pathogenic fungi. These compounds demonstrated notable zones of inhibition and had MIC values of 50 μg/mL against both Aspergillus niger and Candida albicans. researchgate.neteurekaselect.com

Furthermore, research on bisindole compounds containing a 5-nitro heteroaryl group reported significant antifungal activity against a panel of fungi, including Candida albicans and Rhizopus oryzae. mdpi.com Triazole derivatives of 6-bromo-1H-indazole have also been evaluated for their antifungal properties. For instance, compound 8h displayed an MIC of 250 µg/mL against C. albicans, while compound 8c showed an MIC of 125 µg/mL against the same strain. researchgate.net

Table 3: Antifungal Activity of 6-Bromo-1H-indazole Triazole Analogues

Compound C. albicans (MIC µg/mL) A. niger (MIC µg/mL) A. clavatus (MIC µg/mL)
8a 250 500 250
8c 125 250 250
8h 250 500 500

| 8j | 500 | 1000 | 500 |

Data sourced from Savaniya et al. researchgate.net

Antitubercular Activity

A particularly promising area of research for nitro-indazole derivatives is in the development of new treatments for tuberculosis. The causative agent, Mycobacterium tuberculosis, has developed resistance to many existing drugs, creating an urgent need for novel therapeutics.

Research has shown that 5-nitro indazole acetamides, particularly those containing fluorine and morpholine (B109124) substitutions, exhibit potent antitubercular activity. researchgate.neteurekaselect.com Certain compounds in this class have demonstrated significant efficacy against the Mycobacterium tuberculosis H37Rv strain, with MIC values as low as 1.6 μg/mL. researchgate.neteurekaselect.com The activity of these nitro-containing heterocyclic compounds is a key area of investigation in the development of next-generation antitubercular drugs. nih.govnih.gov Additionally, other bromoindazole derivatives have been synthesized and evaluated for their potential against M. tuberculosis, highlighting the versatility of this chemical scaffold in addressing challenging infectious diseases. eurekaselect.com

Anti-inflammatory Research

The indazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents, with some derivatives demonstrating potent activities. Research into analogues of this compound, such as 6-nitroindazole (B21905), has revealed significant anti-inflammatory potential through various mechanisms.

A key study investigated the in vivo and in vitro anti-inflammatory effects of indazole and its derivatives, including 6-nitroindazole. In an in vivo carrageenan-induced hind paw edema model in rats, 6-nitroindazole demonstrated a significant, dose-dependent, and time-dependent inhibition of inflammation. At a dose of 100mg/kg, it produced a 71.36% inhibition of inflammation at the fifth hour.

The anti-inflammatory action of these indazole derivatives is believed to be mediated through the inhibition of key inflammatory pathways. In vitro assays have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. Furthermore, they have been observed to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). The free radical scavenging activity of these compounds also contributes to their anti-inflammatory effects.

CompoundAssayActivityReference
6-NitroindazoleCarrageenan-induced rat paw edema (100mg/kg)71.36% inhibition at 5th hour
6-NitroindazoleCyclooxygenase-2 (COX-2) InhibitionIC₅₀: 19.22 μM
6-NitroindazoleTumor Necrosis Factor-α (TNF-α) Inhibition (at 250 μM)29% inhibition
6-NitroindazoleInterleukin-1β (IL-1β) InhibitionIC₅₀: 100.75 μM

Anti-HIV Research

Research has focused on the design and synthesis of various indazole-containing compounds with the aim of identifying novel and effective HIV protease inhibitors. The structural versatility of the indazole ring allows for modifications that can lead to potent and selective antiviral agents. The presence of bromo and nitro substituents on the indazole ring, as seen in this compound, could potentially influence its interaction with viral enzymes and contribute to its anti-HIV activity. Further investigation into this specific compound and its close analogues is warranted to fully elucidate their potential as anti-HIV therapeutic agents.

Other Emerging Biological Activities

Beyond anti-inflammatory and potential anti-HIV applications, analogues of this compound have been investigated for a range of other biological activities, highlighting the therapeutic potential of this chemical scaffold.

Indazole derivatives have been noted for their potential cardiovascular effects, including antiarrhythmic properties. The bicyclic structure of indazole is a feature found in some cardiovascular drugs, and modifications to this core can lead to compounds with activity against cardiac arrhythmias. While specific studies focusing on the antiarrhythmic effects of this compound are yet to be published, the general pharmacological profile of the indazole class suggests that this is a plausible area for future investigation.

Some indazole derivatives have been reported to possess antipyretic, or fever-reducing, properties. For instance, a study on 4-substituted 1-methyl-1H-indazole derivatives demonstrated weak antipyretic activity in animal models. This suggests that the indazole nucleus can be a starting point for the development of compounds with antipyretic effects. The specific substitution pattern of a bromo and a nitro group at the 6 and 5 positions, respectively, may influence this activity, and further research is needed to determine the antipyretic potential of this compound.

The ability to counteract oxidative stress is a key therapeutic property, and several indazole derivatives have demonstrated notable antioxidant activity. The analogue 6-nitroindazole has been shown to possess significant free radical scavenging properties in various in vitro assays. This includes the inhibition of lipid peroxidation and the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and nitrite (B80452) ions.

The presence of a nitro group on the indazole ring appears to contribute to this antioxidant capacity. The antioxidant potential of these compounds is also linked to their anti-inflammatory effects, as oxidative stress is a key component of the inflammatory process.

CompoundAssayActivity at 200µg/mlReference
6-NitroindazoleLipid Peroxidation Inhibition78.75% inhibition
6-NitroindazoleDPPH Radical Scavenging72.60% inhibition
6-NitroindazoleNitrite Ion Scavenging (at 1µg/ml)69.5% inhibition

Several nitro-substituted indazole derivatives have been investigated for their neuroprotective effects, primarily through their action as inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative disorders.

Notably, 7-nitroindazole (B13768) has been shown to have neuroprotective effects in models of iron-induced hippocampal neurotoxicity by inhibiting nNOS. This suggests that the nitro-indazole scaffold could be a valuable template for the development of drugs targeting neurodegenerative diseases. While direct evidence for the neuroprotective properties of this compound is lacking, the known activity of its nitro-substituted analogues provides a strong rationale for future research in this area.

Antidiabetic Properties

The pursuit of novel therapeutic agents for type 2 diabetes mellitus has led to the investigation of indazole-based compounds as potential glucagon (B607659) receptor antagonists (GRAs). nih.gov Glucagon, a peptide hormone, plays a crucial role in glucose homeostasis by promoting hepatic glucose production. In type 2 diabetes, hyperglucagonemia is a common feature that contributes to hyperglycemia. By blocking the glucagon receptor, GRAs can effectively lower blood glucose levels.

In a notable study, a series of indazole derivatives were designed and synthesized to act as GRAs. nih.gov Among the synthesized compounds, one particular analogue demonstrated oral activity in a glucagon challenge model using glucagon receptor humanized (hGCGR) mice. nih.gov This compound was shown to blunt the glucagon-induced glucose excursion at various doses and significantly lowered acute glucose levels in hGCGR ob/ob mice. nih.gov While this research highlights the potential of the indazole scaffold in developing antidiabetic agents, further studies are needed to specifically elucidate the antidiabetic properties of this compound.

Table 1: Antidiabetic Activity of an Indazole Analogue

Compound Model Activity
Indazole-based GRA hGCGR Mice Orally active in blunting glucagon-induced glucose excursion. nih.gov
Indazole-based GRA hGCGR ob/ob Mice Significantly lowered acute glucose levels. nih.gov

Anticonvulsant Properties

The role of nitric oxide (NO) in the pathophysiology of seizures has prompted investigations into the anticonvulsant effects of nitric oxide synthase (NOS) inhibitors. Certain indazole derivatives have been identified as potent NOS inhibitors, leading to their evaluation in seizure models.

One study examined the effects of new and potent NOS inhibitors, including 3-bromo-7-nitroindazole (B43493), on pilocarpine-induced seizures in mice. nih.gov The findings revealed that 3-bromo-7-nitroindazole decreased the frequency of status epilepticus and mortality. nih.gov Furthermore, it significantly prolonged the latency to the onset of seizures and status epilepticus, while also reducing the duration of seizures. nih.gov These results suggest an excitatory role for NO in the neuronal pathways involved in pilocarpine-induced seizures and underscore the potential of nitroindazole derivatives as anticonvulsant agents. nih.gov The anticonvulsant potential of other substituted indazoles has also been explored, with some derivatives showing promising activity in maximal electroshock seizure models. researchgate.net

Table 2: Anticonvulsant Effects of 3-Bromo-7-nitroindazole on Pilocarpine-Induced Seizures

Parameter Effect of 3-Bromo-7-nitroindazole
Frequency of Status Epilepticus Decreased nih.gov
Mortality Decreased nih.gov
Latency to Seizure Onset Significantly prolonged nih.gov
Latency to Status Epilepticus Significantly prolonged nih.gov
Duration of Seizures Reduced nih.gov

Antidepressant Properties

The indazole nucleus is considered a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including antidepressant potential. nih.gov The structural versatility of the indazole scaffold allows for modifications that can target key receptors and transporters involved in the neurobiology of depression. mdpi.com

Research into imidazole-based compounds, which share a heterocyclic nitrogen-containing ring system with indazoles, has identified derivatives with significant antidepressant-like effects in preclinical models such as the forced swim test and tail suspension test. mdpi.commdpi.com These studies have often targeted serotonin (B10506) receptors (e.g., 5-HT₂) and transporters, which are established targets for antidepressant drugs. mdpi.com While the general class of indazole derivatives is recognized for its potential in developing antidepressant agents, specific research focusing on the antidepressant properties of this compound is not extensively documented in the current literature. nih.gov

Anti-emetic Properties

The therapeutic utility of indazole derivatives is well-established in the management of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. Granisetron (B54018), a potent and selective serotonin 5-HT₃ receptor antagonist, features an indazole core structure. researchgate.net The 5-HT₃ receptors are located on vagal nerve terminals and in the chemoreceptor trigger zone of the brainstem, and their activation is a key mechanism in the induction of emesis.

By blocking these receptors, granisetron effectively reduces the activity of the vagus nerve, which in turn inhibits the vomiting center in the medulla oblongata. researchgate.net The clinical success of granisetron exemplifies the potential of the indazole scaffold in the design of effective anti-emetic drugs. researchgate.net This provides a strong rationale for the exploration of other indazole analogues, including this compound, for similar therapeutic applications.

Nitric Oxide Synthase (NOS) Inhibition

Nitro-substituted indazoles have been extensively studied as inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). NO is a signaling molecule with diverse physiological roles, and its overproduction is implicated in various pathological conditions. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).

A seminal study investigated the inhibitory effects of several indazole agents, including 5-nitroindazole (B105863) and 6-nitroindazole, on both constitutive (brain) and inducible (macrophage) NOS isoforms. nih.gov The results demonstrated that these compounds act as reversible inhibitors of citrulline formation, a key step in NO synthesis. nih.gov Notably, the position of the nitro group on the indazole ring significantly influences the inhibitory potency. For the constitutive NOS from bovine brain, the IC₅₀ values were 1.15 mM for 5-nitroindazole and 40 µM for 6-nitroindazole. nih.gov For the inducible NOS from murine macrophages, the IC₅₀ values were 240 µM for 5-nitroindazole and 56 µM for 6-nitroindazole. nih.gov The mechanism of inhibition is believed to involve the interaction of the indazole with the heme-iron of the enzyme, thereby preventing the binding of oxygen. nih.gov

Table 3: Inhibitory Potency (IC₅₀) of Nitroindazole Analogues on NOS Isoforms

Compound Constitutive NOS (Bovine Brain) Inducible NOS (Murine Macrophage)
Indazole 2.3 mM nih.gov 470 µM nih.gov
5-Nitroindazole 1.15 mM nih.gov 240 µM nih.gov
6-Nitroindazole 40 µM nih.gov 56 µM nih.gov
7-Nitroindazole 2.5 µM nih.gov 20 µM nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Activities

The therapeutic efficacy of derivatives based on the 6-bromo-5-nitro-1H-indazole scaffold is highly dependent on the nature and position of its chemical substituents. The bromine and nitro groups on the core structure, as well as the addition of other functional groups, play distinct and often synergistic roles in modulating the pharmacological profile of these compounds.

The bromine atom at the 6-position and the nitro group at the 5-position are fundamental to the bioactivity of the parent scaffold.

The nitro group (NO₂) is a well-known pharmacophore, particularly in antimicrobial and antiparasitic drug design. nih.gov Its strong electron-withdrawing nature significantly influences the electronic properties of the indazole ring system. researchgate.net The biological activity of many nitro-containing compounds is attributed to their bioreduction within target cells (e.g., anaerobic bacteria or protozoa) to form reactive intermediates like nitroso and superoxide (B77818) species. nih.govresearchgate.net These reactive species can covalently bind to and damage critical biomolecules such as DNA, leading to cytotoxicity and cell death. nih.gov In the context of indazole derivatives, the 5-nitro group has been specifically exploited for its antiprotozoal properties against pathogens like Trichomonas vaginalis and Trypanosoma cruzi. mdpi.com The presence of this group is often a prerequisite for the antiparasitic activity observed in these series of compounds. mdpi.com

While the bromo and nitro groups provide a foundation for activity, further modifications to the this compound scaffold are crucial for optimizing potency, selectivity, and drug-like properties. The introduction of various functional groups at different positions of the indazole ring has led to significant insights into the SAR of this chemical class.

For instance, in studies on derivatives of the closely related 6-bromo-1H-indazole, the attachment of a 1,2,3-triazole ring system tethered by an N-arylacetamide linker was shown to produce compounds with moderate to good antimicrobial activity, particularly against Gram-positive bacteria like Bacillus subtilis and the fungus Candida albicans. researchgate.netbanglajol.info This suggests that extending the molecule from the N1 position of the indazole ring with heterocyclic scaffolds can be a fruitful strategy for enhancing antimicrobial efficacy. researchgate.net

Similarly, research on 5-nitroindazole (B105863) derivatives has demonstrated that substitutions at the N1 and C3 positions are critical for tuning biological activity. The introduction of hydrophilic fragments to the N1 position of 2-benzyl-5-nitroindazolin-3-one derivatives was found to be a key factor in improving the selectivity index against Leishmania amazonensis. nih.govresearchgate.net In another series, modifying the C3 position of 1-benzyl-5-nitroindazoles with various alkoxy groups, particularly those containing piperidine (B6355638) substituents, was explored to improve activity, solubility, and stability. mdpi.com

The table below summarizes the observed effects of various functional groups on the biological activities of bromo- and nitro-indazole derivatives.

ScaffoldPosition of ModificationAdded Functional Group/ScaffoldResulting Biological ActivityReference(s)
6-Bromo-1H-indazoleN11,2,3-Triazole with N-arylacetamide linkerModerate activity against Bacillus subtilis and Candida albicans researchgate.net
2-Benzyl-5-nitroindazolin-3-oneN1Hydrophilic fragments (e.g., acetate)Improved selectivity against Leishmania amazonensis nih.govresearchgate.net
1-Benzyl-5-nitroindazoleC33-Alkoxy groups (with piperidine)Improved solubility and stability; potent antileishmanial activity mdpi.com
5-NitroindazoleN1ω-(dialkylamino)alkyl chainsRemarkable trichomonacidal activity science.gov

Rational Design of this compound Derivatives for Enhanced Therapeutic Potential

Rational drug design, often aided by computational chemistry, plays a pivotal role in transforming a basic scaffold into a potent therapeutic agent. For derivatives of this compound, such strategies are employed to optimize interactions with biological targets, improve pharmacokinetic profiles, and reduce potential toxicity.

In the development of 5-nitroindazole derivatives as antiprotozoal agents, computational and in silico methods have been instrumental. nih.govcambridge.org For example, structure-activity relationship (SAR) studies on 2-benzyl-5-nitroindazolin-3-ones revealed that incorporating hydrophilic fragments at position 1 was key to enhancing the selectivity of these compounds. nih.govresearchgate.net This rational design choice aimed to improve the physicochemical properties of the molecules, potentially reducing cytotoxicity against mammalian cells while retaining or improving potency against the target parasite. nih.gov This approach underscores the importance of balancing potency with a favorable pharmacokinetic and safety profile, a central goal of rational drug design. nih.gov

Furthermore, in silico chemometric studies, such as the calculation of drug-scores and adherence to Lipinski's 'rule of five', have been applied to series of 5-nitroindazole derivatives to predict their potential as viable drug candidates. cambridge.org These computational filters help prioritize which rationally designed compounds should be synthesized and tested, saving time and resources. For instance, 1-substituted 3-alkoxy-5-nitroindazoles were predicted to have remarkable bioavailability and safety profiles, which was later corroborated by in vitro testing that showed high antiparasitic selectivity. cambridge.org These studies highlight a design strategy where modifications are made not just to enhance potency but also to ensure the resulting molecules possess the necessary properties to be effective drugs.

Development of Lead Compounds from this compound Scaffold

The ultimate goal of SAR and rational design studies is the identification of lead compounds—molecules with promising activity and properties that serve as the starting point for further preclinical and clinical development. bldpharm.com Research on scaffolds related to this compound has yielded several such promising candidates.

In the search for new antileishmanial agents, a derivative identified as VATR131 [ethyl 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) acetate] emerged as a significant lead compound. nih.gov It demonstrated outstanding activity against the intracellular amastigote stage of Leishmania, with efficacy comparable to the reference drug Amphotericin B and a high selectivity index of 875, indicating low toxicity to host cells. nih.govresearchgate.net

Another area where nitroindazole derivatives have yielded lead compounds is in the treatment of trichomoniasis. cambridge.org From a series of 3-alkoxy-5-nitroindazoles, the 3-phenethoxy- and 3-(2-naphthylmethoxy) derivatives were identified as promising leads. These compounds showed remarkable growth inhibition of the Trichomonas vaginalis parasite at low concentrations and exhibited a favorable non-cytotoxic profile against mammalian cells, resulting in a high antiparasitic selectivity index. cambridge.org

The process of "scaffold hopping," where the core of a known active molecule is replaced by a different but structurally related scaffold, has also been used to develop lead compounds based on the indazole framework. nih.gov This strategy can lead to novel intellectual property and improved pharmacological properties. By replacing an indole (B1671886) core with an indazole scaffold, researchers have successfully transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, which could offer therapeutic advantages in cancer treatment. nih.gov This highlights the versatility of the indazole scaffold in generating new lead compounds for various therapeutic targets.

The table below presents some lead compounds developed from nitro-indazole scaffolds.

Lead CompoundTarget/ActivityKey Structural FeaturesSignificanceReference(s)
VATR131Antileishmanial (L. amazonensis)2-benzyl-5-nitroindazolin-3-one core with an ethyl acetate (B1210297) group at N1Activity against amastigotes comparable to Amphotericin B; high selectivity index (875) nih.govresearchgate.net
3-Phenethoxy-5-nitroindazole derivativeTrichomonacidal (T. vaginalis)5-nitroindazole core with a phenethoxy group at C3Potent growth inhibition at 1 µg/mL; high selectivity index (>7.5) cambridge.org
3-(2-Naphthylmethoxy)-5-nitroindazole derivativeTrichomonacidal (T. vaginalis)5-nitroindazole core with a naphthylmethoxy group at C3Potent growth inhibition at 1 µg/mL; high selectivity index (>7.5) cambridge.org
N2-substituted indazole-3-acylsulfonamidesDual MCL-1/BCL-2 inhibition (Anticancer)Indazole-3-carboxylic acid coreDeveloped via scaffold hopping from an indole lead; dual inhibition may overcome drug resistance nih.gov

Future Directions and Research Challenges

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

One promising avenue is the use of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, which have shown success in the synthesis of other complex heterocyclic compounds. nih.gov The development of a one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, would also significantly improve the efficiency and cost-effectiveness of producing 6-bromo-5-nitro-1H-indazole and its derivatives. nih.gov

Table 1: Potential Strategies for Improved Synthesis

StrategyPotential AdvantagesKey Challenges
Catalytic C-H Activation Direct functionalization, reduced wasteCatalyst development, regioselectivity control
Flow Chemistry Improved safety, scalability, and purityInitial setup cost, optimization of parameters
Microwave-Assisted Synthesis Reduced reaction times, higher yieldsScale-up limitations, potential for side reactions
One-Pot Domino Reactions Increased efficiency, reduced purification stepsCompatibility of reagents and conditions

In-depth Mechanistic Studies of Biological Interactions

Understanding how this compound interacts with biological targets at a molecular level is crucial for its development as a therapeutic agent. The nitro group, in particular, is known to be a key feature in the mechanism of action for some antimicrobial and anticancer drugs, often being reduced within cells to produce reactive nitrogen species that can induce cellular damage. nih.gov

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Techniques such as X-ray crystallography of the compound bound to a target protein can provide a static snapshot of the interaction, while molecular dynamics simulations can offer insights into the dynamic behavior of the complex over time. researchgate.net Furthermore, studies on the metabolic fate of the compound are necessary to understand how it is processed in the body and to identify any potentially active or toxic metabolites.

Exploration of New Therapeutic Applications

The indazole scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.net The specific substitution pattern of this compound may confer novel or enhanced activity against various diseases.

Initial research efforts could focus on screening the compound against a panel of cancer cell lines, as many substituted indazoles have shown potent antiproliferative effects. nih.govresearchgate.net The presence of the nitro group also suggests potential applications as an antimicrobial agent, particularly against anaerobic bacteria and parasites where nitroreductase enzymes can activate the compound. nih.govresearchgate.net Additionally, the anti-inflammatory potential of indazole derivatives warrants investigation, possibly through targeting enzymes like cyclooxygenase (COX). researchgate.net

Table 2: Potential Therapeutic Areas for Investigation

Therapeutic AreaRationalePotential Molecular Targets
Oncology Indazole core is a known kinase inhibitor scaffold. researchgate.netKinases (e.g., EGFR, VEGFR), Tubulin, DNA
Infectious Diseases Nitro group can be activated by microbial nitroreductases. nih.govBacterial and parasitic enzymes, DNA
Inflammation Many indazole derivatives exhibit anti-inflammatory properties. mdpi.comCOX enzymes, cytokines
Neurodegenerative Diseases Some indazoles show neuroprotective effects.Serotonin (B10506) receptors, other CNS targets

Advanced Computational Modeling for Drug Discovery and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a way to predict the properties and activities of compounds before they are synthesized. nih.govnih.gov For this compound, computational approaches can be used to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Structure-based drug design (SBDD) can be employed if the three-dimensional structure of a biological target is known. unitedjchem.org In this approach, molecular docking simulations can predict how the compound and its analogs bind to the active site of the target, allowing for the rational design of modifications to enhance these interactions. researchgate.net

In the absence of a known target structure, ligand-based drug design (LBDD) methods can be used. unitedjchem.org Techniques like quantitative structure-activity relationship (QSAR) modeling can identify the key molecular features that are correlated with biological activity, providing a predictive model for the design of new, more active compounds. nih.gov

Table 3: Computational Approaches for Drug Discovery

Computational MethodApplicationInformation Gained
Molecular Docking Predict binding mode and affinity to a target protein.Binding energy, key interacting residues. nih.gov
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex.Stability of binding, conformational changes. researchgate.net
Density Functional Theory (DFT) Calculate electronic properties of the molecule.Reactivity, HOMO-LUMO energy gap. pnrjournal.com
QSAR Modeling Correlate molecular descriptors with biological activity.Predictive models for designing new compounds. nih.gov

By systematically addressing these future directions and research challenges, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective treatments for a range of human diseases.

Q & A

Q. What are the common synthetic routes for 6-bromo-5-nitro-1H-indazole?

Methodological Answer: Synthesis typically involves halogenation and cyclization of indazole precursors. For example, bromination of nitro-substituted indazoles using bromine or N-bromosuccinimide (NBS) under acidic conditions can introduce the bromine atom at the 6-position. Cyclization of precursors like 5-nitroaniline derivatives with methyl isocyanide in dimethylformamide (DMF) and palladium/copper catalysts is another route . Solvent selection (e.g., DMF) and catalyst optimization are critical for yield and purity.

Q. How is the purity of this compound assessed in research settings?

Methodological Answer: Purity is validated via high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Differential scanning calorimetry (DSC) may also be used to check crystallinity. Contaminants like unreacted precursors or byproducts (e.g., dehalogenated derivatives) require careful monitoring .

Advanced Research Questions

Q. What experimental approaches are used to determine the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using SHELXT for space-group determination and SHELXL for refinement. Challenges include managing thermal motion of the nitro group and resolving disordered bromine positions. Hydrogen bonding networks (e.g., N–H···O interactions) should be analyzed to confirm molecular packing .

Q. How can researchers address contradictory reactivity data in nitro-group functionalization of this compound?

Methodological Answer: Contradictions often arise from competing pathways (e.g., reduction vs. substitution). Systematic studies varying reaction conditions (temperature, pH, catalysts) are essential. For example:

  • Reduction: Use controlled hydrogenation with Pd/C to avoid over-reduction to amine derivatives.
  • Substitution: Activate the nitro group via Lewis acids (e.g., FeCl₃) to enhance electrophilicity. Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) can identify dominant pathways .

Q. What methodologies optimize regioselectivity in substitution reactions involving this compound?

Methodological Answer: Regioselectivity at the 6-bromo position is influenced by steric and electronic factors. Strategies include:

  • Directed metalation: Use directing groups (e.g., pyridine) to enhance bromine substitution.
  • Microwave-assisted synthesis: Short reaction times reduce side reactions.
  • Protecting groups: Temporarily block the nitro group to prevent undesired interactions. Monitoring via in-situ IR spectroscopy helps track intermediate formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or MS data may stem from tautomerism (e.g., indazole ring proton shifting) or polymorphism. Solutions include:

  • Variable-temperature NMR: Resolve dynamic tautomerism by cooling samples.
  • X-ray powder diffraction (XRPD): Identify polymorphic forms affecting reactivity.
  • Cross-validate with computational tools: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Experimental Design Considerations

Q. What strategies mitigate nitro group instability during high-temperature reactions?

Methodological Answer: Nitro groups are prone to decomposition under heat. Mitigation approaches:

  • Low-boiling solvents: Use tetrahydrofuran (THF) or dichloromethane to reduce thermal exposure.
  • Inert atmospheres: Conduct reactions under nitrogen/argon to prevent oxidation.
  • Additives: Stabilize nitro groups with electron-withdrawing substituents or radical scavengers (e.g., BHT) .

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Feasible Synthetic Routes

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6-bromo-5-nitro-1H-indazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.